molecular formula C21H31N7O2 B2610998 N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1049462-81-8

N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2610998
CAS No.: 1049462-81-8
M. Wt: 413.526
InChI Key: XFYWSYBHAHSOPY-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H31N7O2 and its molecular weight is 413.526. The purity is usually 95%.
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Scientific Research Applications

WAY-100635 and GR127935: Effects on Serotonin Neurons

Research indicates that compounds like WAY-100635 act as potent and selective antagonists at the 5-HT1A receptor, influencing the firing of serotonin-containing neurons. Such studies underscore the compound's utility in neuropharmacological research, particularly in understanding the modulation of serotonin on neuronal activity (Craven, Grahame-Smith, & Newberry, 1994).

Diagnostic and Therapeutic Applications in Oncology

Analogues of PB28, which share structural similarities with the specified compound, have been investigated for their potential use as diagnostic and therapeutic agents in oncology. This research emphasizes the design of novel analogues with reduced lipophilicity, aiming to enhance their suitability for applications such as positron emission tomography (PET) radiotracers (Abate et al., 2011).

PET Radioligand Development for 5-HT1A Receptors

Further studies have developed PET radioligands based on these compounds, targeting the serotonin 5-HT1A receptors. This advancement facilitates the in vivo quantification of 5-HT1A receptors, offering insights into neuropsychiatric disorders and contributing to the development of novel therapeutic strategies (García et al., 2014).

Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Applications

Research has also focused on synthesizing novel benzodifuranyl derivatives, exploring their anti-inflammatory and analgesic properties. This approach highlights the compound's potential in developing new treatments for inflammation-related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of Fluorine-18-Labeled Antagonists

The synthesis of fluorine-18-labeled derivatives of WAY 100635 explores the compound's application in improving diagnostic imaging techniques, particularly for investigating central nervous system disorders through PET imaging (Lang et al., 1999).

Properties

IUPAC Name

N-cyclohexyl-4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O2/c1-2-30-19-10-8-18(9-11-19)28-20(23-24-25-28)16-26-12-14-27(15-13-26)21(29)22-17-6-4-3-5-7-17/h8-11,17H,2-7,12-16H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYWSYBHAHSOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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